(2-Benzylisoindolin-5-yl)methanol
Overview
Description
“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
1. Lipid Dynamics in Biological and Synthetic Membranes
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in the study of transmembrane proteins/peptides. Methanol can influence the structure-function relationship associated with bilayer composition, which is crucial in biomembrane and proteolipid studies (Nguyen et al., 2019).
2. Synthesis of Selective COX-2 Inhibitors
(2-Benzylisoindolin-5-yl)methanol has been synthesized as a selective COX-2 inhibitor, offering potential in reducing gastrointestinal adverse effects commonly associated with traditional NSAIDs (Tabatabai et al., 2012).
3. Catalytic Asymmetric Reactions
Chiral Pt(II)/Pd(II) pincer complexes involving similar compounds have been synthesized and applied in catalytic asymmetric reactions, such as aldol and silylcyanation reactions. This showcases the compound's role in facilitating stereochemically controlled organic transformations (Yoon et al., 2006).
4. Metal Complex Catalysts
Metal complexes with benzimidazolyl derivatives (structurally related to this compound) have shown efficacy in ethylene oligomerization, indicating potential applications in polymer synthesis and catalysis (Zhang et al., 2008).
5. Synthesis of Cytotoxic Compounds
Isoxazole derivatives synthesized from compounds related to this compound have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Rao et al., 2014).
6. Photochemistry Studies
Studies on the photolysis of certain compounds in methanol have provided insights into the behavior of this compound under specific conditions, which can be useful in understanding its photoreactive properties (Clark & Watkins, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include (2-benzylisoindolin-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYMOHXXGCNJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600396 | |
Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127169-16-8 | |
Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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